Mono methylthiophene dicarboxylic acid
Description
Mono methylthiophene dicarboxylic acid (MMTDA) is a monoester derivative of 2,5-thiophenedicarboxylic acid, with the molecular formula C₇H₆O₄S . Its structure consists of a thiophene ring substituted with a carboxylic acid group (-COOH) and a methoxycarbonyl ester group (-COOCH₃). Both substituents are nearly coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6°, respectively. This planarity facilitates intermolecular interactions, such as classical O—H⋯O hydrogen bonds, which stabilize the crystal structure into centrosymmetric dimers .
MMTDA’s synthesis typically involves esterification of 2,5-thiophenedicarboxylic acid, retaining one free carboxylic acid group.
Properties
Molecular Formula |
C7H6O4S |
|---|---|
Molecular Weight |
186.19g/mol |
IUPAC Name |
4-methylthiophene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H6O4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) |
InChI Key |
SWLJSZZPQRJQES-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1C(=O)O)C(=O)O |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Dicarboxylic Acid Compounds
Structural and Functional Comparisons
The table below compares MMTDA with structurally related dicarboxylic acids:
Reactivity and Functionalization
- Hydrogen Bonding : MMTDA’s hydrogen-bonding propensity is comparable to 3,4-furandicarboxylic acid, both forming stable intermolecular networks. However, MMTDA’s ester group reduces acidity compared to fully deprotonated dicarboxylates .
- Enzymatic Methylation : Unlike trans,trans-muconic acid, which undergoes dual methylation by FtpM methyltransferase at pH 5.5–6.0, MMTDA’s ester group may hinder full methylation, limiting its use in biocatalytic cascades .
- Electrophilicity : Terephthalaldehyde dicarboxylic acid (ω = 5.42 eV) surpasses MMTDA in electrophilic reactivity, making it more reactive in nucleophilic aromatic substitutions .
Key Research Findings and Gaps
Biocatalysis Potential: Dicarboxylic acids like trans,trans-muconic acid are superior substrates for enzymatic methylation compared to monocarboxylic acids . MMTDA’s compatibility with such systems remains unexplored.
Electron-Withdrawing Effects : The thiophene ring in MMTDA enhances electron delocalization, but its impact on redox behavior or catalytic applications requires further study.
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